molecular formula C15H18N2OS2 B2884974 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-cyclopentylurea CAS No. 2380032-63-1

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-cyclopentylurea

Cat. No.: B2884974
CAS No.: 2380032-63-1
M. Wt: 306.44
InChI Key: RMUXXCBKUYVJSP-UHFFFAOYSA-N
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Description

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-cyclopentylurea is an organic compound with the molecular formula C15H18N2OS2 and a molecular weight of 306.44. This compound features a cyclopentyl group attached to a urea moiety, which is further connected to a thiophene derivative. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-cyclopentylurea typically involves the reaction of cyclopentyl isocyanate with a thiophene derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, with reagents such as sodium hydride or organolithium compounds.

Scientific Research Applications

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-cyclopentylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s thiophene moiety makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-cyclopentylurea involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the urea moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects .

Comparison with Similar Compounds

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-cyclopentylurea can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxamide: Known for its anti-inflammatory properties.

    Thiophene-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Thiophene-2-sulfonamide: Exhibits antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-15(17-13-3-1-2-4-13)16-8-14-7-12(10-20-14)11-5-6-19-9-11/h5-7,9-10,13H,1-4,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUXXCBKUYVJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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